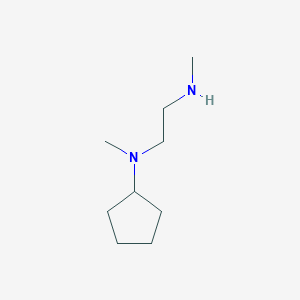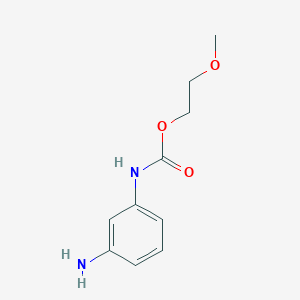
3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide
Übersicht
Beschreibung
3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as medicine, agriculture, and organic synthesis. This compound features an amino group (-NH2), a chloro group (-Cl), and a sulfonamide group (-SO2NH-) attached to a benzene ring, with a methyl group (-CH3) on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide typically involves multiple steps, starting with the chlorination of aniline derivatives to introduce the chloro group. Subsequent steps may include nitration, reduction, and sulfonation reactions to introduce the amino and sulfonamide groups, respectively. The reaction conditions for each step vary, but they generally require the use of strong acids, bases, or oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The biological activity of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide has been studied for its potential use in medicinal applications. It has shown promise in the development of new drugs for treating various diseases.
Medicine: This compound has been investigated for its antimicrobial and anti-inflammatory properties
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. Additionally, the amino and chloro groups contribute to its biological activity by interacting with enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide
3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide
3-Amino-4-chloro-N-(3-ethylphenyl)-benzenesulfonamide
Uniqueness: 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide stands out due to its specific arrangement of functional groups, which gives it unique chemical and biological properties compared to its analogs. Its methyl group at the 3-position on the phenyl ring contributes to its distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJLZUMOVKYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)


![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)


![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
